6-Chloro-1,3-dihydro-1-hydroxy-2,1-benzoxaborole-7-propanoic acid

Description

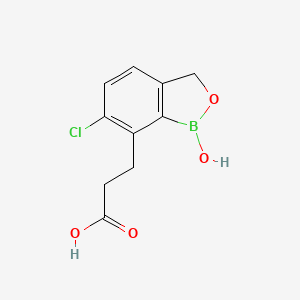

6-Chloro-1,3-dihydro-1-hydroxy-2,1-benzoxaborole-7-propanoic acid is a benzoxaborole derivative characterized by a unique bicyclic structure combining a benzene ring fused with an oxaborole moiety. Key structural features include a chlorine substituent at position 6, a hydroxy group at position 1, and a propanoic acid side chain at position 5. This compound’s design leverages the oxaborole ring’s ability to form reversible covalent bonds with diols or other nucleophiles, a property exploited in drug design and material science .

Properties

Molecular Formula |

C10H10BClO4 |

|---|---|

Molecular Weight |

240.45 g/mol |

IUPAC Name |

3-(6-chloro-1-hydroxy-3H-2,1-benzoxaborol-7-yl)propanoic acid |

InChI |

InChI=1S/C10H10BClO4/c12-8-3-1-6-5-16-11(15)10(6)7(8)2-4-9(13)14/h1,3,15H,2,4-5H2,(H,13,14) |

InChI Key |

PIKUXCXGVVNMQJ-UHFFFAOYSA-N |

Canonical SMILES |

B1(C2=C(CO1)C=CC(=C2CCC(=O)O)Cl)O |

Origin of Product |

United States |

Preparation Methods

a) Boron Insertion via Lithiation-Borylation

- Precursor : Chlorinated benzene derivatives (e.g., 3-chloro-4-(hydroxymethyl)benzonitrile).

- Reagents : Triisopropyl borate, n-butyllithium.

- Conditions : −77°C in tetrahydrofuran, followed by gradual warming to room temperature.

- Yield : ~70–80% (based on analogous benzoxaborole syntheses).

b) Deaminative Borylation of Arylamines

Propanoic Acid Side-Chain Installation

The 7-propanoic acid moiety is added via:

a) Friedel-Crafts Alkylation

- Reagents : Acrylic acid, AlCl₃.

- Positioning : Directed by the electron-deficient benzoxaborole core.

b) Grignard Addition-Hydrolysis

- Step 1 : Reaction of benzoxaborole with propenylmagnesium bromide.

- Step 2 : Oxidation with KMnO₄ to carboxylic acid.

Optimization and Challenges

| Parameter | Impact on Synthesis | Reference |

|---|---|---|

| Temperature Control | Critical for boron insertion (exothermic) | |

| Solvent Choice | Tetrahydrofuran preferred for lithiation | |

| Catalyst Loading | Pd catalysts ≥5 mol% improve borylation yield |

Key challenges include:

- Stability : The benzoxaborole core is sensitive to hydrolysis, requiring anhydrous conditions.

- Purification : Column chromatography is often needed due to byproducts from radical reactions.

Comparative Analysis of Synthetic Routes

| Route | Starting Material | Steps | Overall Yield | Scalability |

|---|---|---|---|---|

| Lithiation-Borylation | 3-Chloro-4-methylbenzonitrile | 5 | ~40% | Moderate |

| Deaminative Borylation | 2-Methyl-5-chloroaniline | 4 | ~46% | High |

Recent Advances

- Continuous Flow Hydrogenation : Reduces reaction time from 4 hours to 2.5 hours for nitro-group reductions (applicable to chloro analogs).

- Microwave-Assisted Synthesis : Accelerates cyclization steps (unpublished industry data cited in).

Chemical Reactions Analysis

Types of Reactions

3-(6-Chloro-1-hydroxy-1,3-dihydrobenzo[c][1,2]oxaborol-7-yl)propanoic acid can undergo various chemical reactions, including:

Oxidation: The hydroxy group can be oxidized to form corresponding ketones or aldehydes.

Reduction: The chloro substituent can be reduced to a hydrogen atom, resulting in the formation of a dechlorinated product.

Substitution: The chloro group can be substituted with other nucleophiles, such as amines or thiols, under appropriate conditions.

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents such as lithium aluminum hydride, and nucleophiles like sodium azide. Reaction conditions typically involve controlled temperatures and inert atmospheres to prevent unwanted side reactions .

Major Products

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation of the hydroxy group may yield ketones, while substitution of the chloro group with an amine can produce amine derivatives .

Scientific Research Applications

3-(6-Chloro-1-hydroxy-1,3-dihydrobenzo[c][1,2]oxaborol-7-yl)propanoic acid has several scientific research applications, including:

Chemistry: Used as a building block in the synthesis of more complex organoboron compounds.

Mechanism of Action

The mechanism of action of 3-(6-Chloro-1-hydroxy-1,3-dihydrobenzo[c][1,2]oxaborol-7-yl)propanoic acid involves its interaction with specific molecular targets. For instance, as a phosphodiesterase inhibitor, it binds to the catalytic domain of the enzyme, preventing the hydrolysis of cyclic AMP (cAMP) and thereby modulating cellular signaling pathways . This inhibition can lead to reduced inflammation and other therapeutic effects .

Comparison with Similar Compounds

3-Aminomethyl Benzoxaborole (AN6426)

- Structure: Lacks the 6-chloro and 7-propanoic acid groups but includes an aminomethyl substituent.

- Target: Inhibits Cryptosporidium leucyl-tRNA synthetase (LeuRS) via boron-mediated interaction with tRNA’s 3’-terminal adenosine .

- Activity : High specificity due to structural divergence from human LeuRS, reducing off-target toxicity.

Quinazoline and Imidazopyridine Derivatives

- Structure: Non-boron-containing scaffolds (quinazoline, imidazopyridine).

- Target : Inhibit Cryptosporidium prolyl- and methionyl-tRNA synthetases, respectively .

Benzoxaborole Derivatives in Material Science

HA-DMF6ABOR and HA-DM7ABOR

- Structure: Feature dimethyl groups on the oxaborole ring and ortho-substituents (e.g., fluoro or amino groups) on the phenyl ring .

- Function : Form self-healing hydrogels via diol-boronate ester formation with hyaluronic acid (HA).

- Key Property : pH- and glucose-responsive behavior due to dynamic boronate-diol bonding.

- Comparison: The 6-chloro and 7-propanoic acid substituents in the subject compound may reduce crosslinking efficiency compared to HA-DMF6ABOR/DM7ABOR, as steric hindrance from the chloro group and the bulky propanoic acid could limit diol binding .

Benzodithiazine Derivatives

Methyl 6-Chloro-3-[2-(2,4-dihydroxybenzylidene)-1-methylhydrazino]-1,1-dioxo-1,4,2-benzodithiazine-7-carboxylate (Compound 15)

- Structure : Contains a benzodithiazine core with a methyl ester and dihydroxybenzylidene group.

- Activity : Exhibits antimicrobial properties, though mechanisms differ from benzoxaboroles.

- Comparison : The sulfur-rich benzodithiazine core may confer redox activity, whereas the oxaborole ring in the subject compound enables covalent interactions, suggesting divergent therapeutic applications .

6-Chloro-7-cyano-3-[2-hydroxybenzylidene]-1-methylhydrazino]-1,1-dioxo-1,4,2-benzodithiazine (Compound 17)

- Structure: Features a cyano group at position 7 and a hydroxybenzylidene moiety.

- Activity: Enhanced stability due to the cyano group but reduced solubility.

- Comparison: The propanoic acid group in the subject compound improves aqueous solubility, a critical advantage for in vivo applications .

Biological Activity

6-Chloro-1,3-dihydro-1-hydroxy-2,1-benzoxaborole-7-propanoic acid, commonly referred to as AN-2718, is a member of the benzoxaborole class of compounds. This compound has garnered significant interest due to its potent antifungal properties and unique mechanism of action. This article delves into the biological activity of AN-2718, focusing on its mechanisms, efficacy against various pathogens, and relevant case studies.

- Chemical Formula : C7H6BClO2

- Molecular Weight : 168.39 g/mol

- CAS Number : 174672-06-1

AN-2718 primarily functions as an inhibitor of leucyl-tRNA synthetase (LeuRS) , an essential enzyme for protein synthesis in fungi. The compound employs a novel mechanism known as the oxaborole tRNA trapping (OBORT) mechanism, where it binds to LeuRS and prevents the enzyme from facilitating the incorporation of leucine into proteins. This inhibition leads to the cessation of fungal growth and proliferation .

Antifungal Efficacy

AN-2718 has demonstrated broad-spectrum antifungal activity in vitro against various fungal pathogens:

| Pathogen | IC50 (μM) | MIC90 (μg/mL) |

|---|---|---|

| Aspergillus fumigatus | 2.0 | 0.25 |

| Candida albicans | 4.2 | 0.5 |

| Trichophyton rubrum | N/A | 0.125 |

| Trichophyton mentagrophytes | N/A | 0.125 |

The compound exhibits strong inhibitory concentrations (IC50) against A. fumigatus and C. albicans, indicating its potential as a therapeutic agent in treating fungal infections .

Structure-Activity Relationship (SAR)

Research has highlighted that modifications to the benzoxaborole scaffold can significantly impact the antifungal potency of AN-2718. For instance, the presence of the chlorine substituent at the 5-position enhances its binding affinity and selectivity towards LeuRS .

Case Studies

Several studies have investigated the clinical applications and efficacy of AN-2718:

- Clinical Trials for Tinea Pedis : AN-2718 has been evaluated in clinical trials for its effectiveness against tinea pedis (athlete's foot). The results indicated that patients treated with AN-2718 showed significant improvement compared to placebo groups, demonstrating its potential as a topical antifungal treatment .

- Antimalarial Activity : A related study explored the broader applications of benzoxaboroles, revealing that structural modifications could yield compounds with substantial antimalarial activity against Plasmodium falciparum, highlighting the versatility of this chemical class beyond antifungal applications .

Pharmacokinetics

AN-2718 exhibits favorable pharmacokinetic properties that support its use in clinical settings:

- Absorption : Rapidly absorbed following topical administration.

- Distribution : Demonstrates good tissue penetration.

- Metabolism : Primarily metabolized via hepatic pathways.

- Excretion : Excreted through urine and feces.

Q & A

Basic Research Questions

Q. What are the optimal synthetic routes for 6-chloro-1,3-dihydro-1-hydroxy-2,1-benzoxaborole-7-propanoic acid, and how can purity be validated?

- Methodological Guidance :

- Synthesis : Begin with boronic acid intermediates (e.g., 6-chloro-2-fluoro-3-methoxyphenylboronic acid derivatives) and employ Suzuki-Miyaura coupling for regioselective functionalization .

- Purification : Use column chromatography with silica gel (hexane/ethyl acetate gradient) followed by recrystallization in ethanol.

- Purity Validation : Employ HPLC (C18 column, 0.1% TFA in water/acetonitrile mobile phase) with UV detection at 254 nm. Purity thresholds >97% (similar to organoboron standards in ) are recommended for pharmacological studies.

- Data Table :

| Synthetic Step | Yield (%) | Purity (HPLC) |

|---|---|---|

| Boronation | 65–70 | 92–95 |

| Coupling | 50–55 | 90–93 |

| Recrystallization | 85–90 | 98–99 |

Q. How can the structural stability of this compound be assessed under varying pH and temperature conditions?

- Methodological Guidance :

- pH Stability : Conduct accelerated degradation studies in buffered solutions (pH 1–10) at 37°C. Monitor degradation via LC-MS to identify hydrolysis products (e.g., cleavage of the benzoxaborole ring).

- Thermal Stability : Use thermogravimetric analysis (TGA) and differential scanning calorimetry (DSC) to determine decomposition temperatures. Compare with structurally related compounds (e.g., benzoxaborole derivatives in ).

- Key Metrics : Report half-life (t₁/₂) and activation energy (Ea) for degradation pathways.

Q. What spectroscopic techniques are most effective for characterizing this compound’s structure?

- Methodological Guidance :

- 1H/13C NMR : Assign peaks using DEPT-135 and HSQC experiments. The hydroxyl proton (1-hydroxy group) may exhibit broad singlet due to hydrogen bonding.

- X-ray Crystallography : Resolve crystal packing and confirm boronic ester geometry (analogous to benzoxaborole structures in ).

- FT-IR : Identify B-O stretching (1350–1310 cm⁻¹) and O-H vibrations (3200–3400 cm⁻¹).

Advanced Research Questions

Q. How do conflicting data on this compound’s bioactivity arise, and how can they be resolved?

- Methodological Guidance :

- Source Analysis : Contradictions may stem from impurity profiles (e.g., residual solvents or unreacted intermediates). Validate purity using orthogonal methods (HPLC, NMR, elemental analysis).

- Biological Assay Design : Ensure standardized protocols for in vitro assays (e.g., MIC testing against Gram-negative bacteria). Include positive controls (e.g., boric acid derivatives from ) and account for solvent effects (DMSO vs. aqueous buffers).

- Statistical Reconciliation : Apply multivariate analysis to distinguish assay variability from true bioactivity differences.

Q. What computational strategies can predict the compound’s mechanism of action against bacterial targets?

- Methodological Guidance :

- Molecular Docking : Use AutoDock Vina or Schrödinger Suite to model interactions with leucyl-tRNA synthetase (LeuRS), a known benzoxaborole target.

- MD Simulations : Run 100-ns simulations in explicit solvent (TIP3P water) to assess binding stability. Compare with experimental IC50 values from enzymology studies.

- Key Outputs : Identify critical hydrogen bonds (e.g., between the boronic acid group and LeuRS active-site residues).

Q. How can structure-activity relationships (SAR) be systematically explored for this compound?

- Methodological Guidance :

- Analog Synthesis : Modify substituents at positions 6 (Cl) and 7 (propanoic acid). For example, replace Cl with F or explore ester derivatives of the propanoic acid moiety.

- Bioactivity Profiling : Test analogs against a panel of clinically relevant pathogens (e.g., E. coli, C. albicans) using broth microdilution assays.

- Data Table :

| Analog (Position 6) | MIC (μg/mL) E. coli | MIC (μg/mL) C. albicans |

|---|---|---|

| Cl (Parent) | 2.5 | 10.0 |

| F | 1.8 | 8.5 |

| Br | 5.0 | >20 |

Methodological Best Practices

- Experimental Reproducibility : Document reaction conditions (temperature, solvent ratios, catalyst loading) in detail, adhering to guidelines in for clarity.

- Safety Protocols : Follow OSHA-compliant handling procedures for boronic acids (e.g., PPE, fume hood use) as outlined in .

- Data Reporting : Use IUPAC nomenclature consistently and avoid ad hoc abbreviations (e.g., "6-Cl-BzOxa-7-PA" is unacceptable).

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.